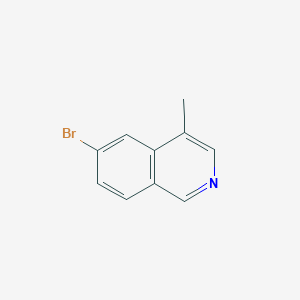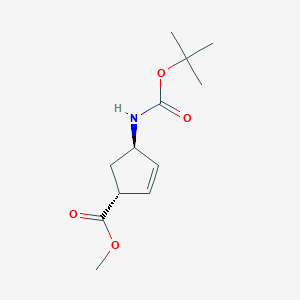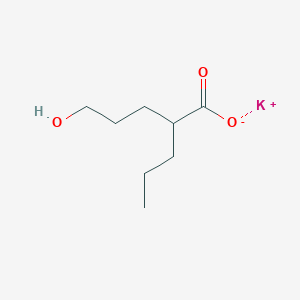
Potassium 5-hydroxy-2-propylpentanoate
Overview
Description
Potassium 5-hydroxy-2-propylpentanoate is a chemical compound with the molecular formula C8H15KO3 and a molecular weight of 198.3 g/mol . It is a potassium salt of 5-hydroxy-2-propylpentanoic acid, which is a derivative of valproic acid. This compound is known for its applications in the pharmaceutical industry, particularly in the treatment of epilepsy, bipolar disorder, and migraine headaches.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 5-hydroxy-2-propylpentanoate can be synthesized through the neutralization of 5-hydroxy-2-propylpentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the potassium salt in solid form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Potassium 5-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-oxo-2-propylpentanoic acid.
Reduction: Formation of 5-hydroxy-2-propylpentanol.
Substitution: Formation of 5-chloro-2-propylpentanoic acid.
Scientific Research Applications
Potassium 5-hydroxy-2-propylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in the treatment of neurological disorders such as epilepsy and bipolar disorder.
Mechanism of Action
The mechanism of action of potassium 5-hydroxy-2-propylpentanoate involves the modulation of neurotransmitter levels in the brain. It enhances gamma-aminobutyric acid (GABA) levels, which helps to stabilize neuronal activity and prevent seizures. The compound also inhibits voltage-gated sodium channels, reducing neuronal excitability . These actions contribute to its effectiveness in treating epilepsy and bipolar disorder.
Comparison with Similar Compounds
Sodium valproate: Another salt of valproic acid, commonly used in the treatment of epilepsy and bipolar disorder.
Valproic acid: The parent compound, used for similar therapeutic purposes.
Divalproex sodium: A compound that dissociates into valproic acid in the gastrointestinal tract.
Uniqueness: Potassium 5-hydroxy-2-propylpentanoate is unique due to its specific potassium salt form, which may offer different pharmacokinetic properties compared to other salts like sodium valproate. This can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to variations in therapeutic efficacy and side effect profiles.
Properties
IUPAC Name |
potassium;5-hydroxy-2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.K/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHGNFRCRHSLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


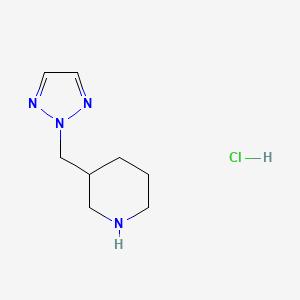
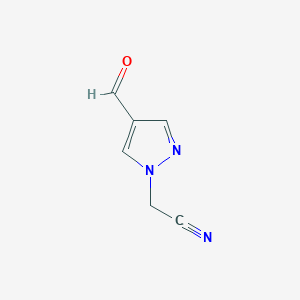
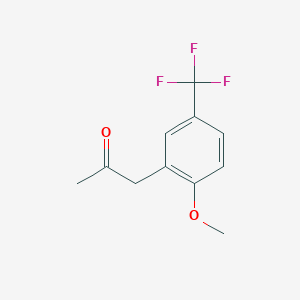
![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)

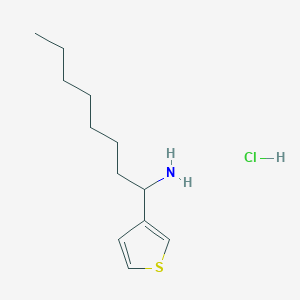


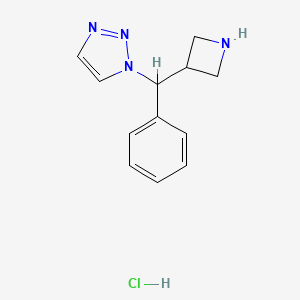
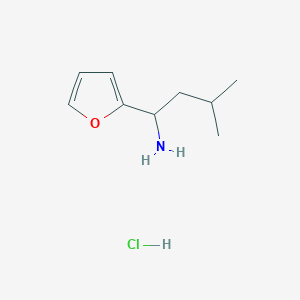
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
